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molecular formula C9H5N3O2 B014203 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile CAS No. 61875-40-9

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Cat. No. B014203
M. Wt: 187.15 g/mol
InChI Key: NBOKWKXETLTPQV-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (3.90 g, 27.6 mmol) and 3,4-diaminobenzonitrile (275 mg, 2.06 mmol) was heated to reflux under N2 for 2 h. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH. The yellow brown solid was air dried to yield 156.6 mg (40.8%) which was >98% pure by 1H NMR. An analytically pure sample was prepared by recrystallization of 100 mg in 10 mL glacial acetic acid to give 21.2 mg of fine white crystals. 1H NMR (d6 -DMSO) δ7.20 (d, J=8.1, 1H, ArH), 7.39 (d, J=1.2, 1H, ArH), 7.50 (dd, J=1.2, J=8.4, 1H, ArH), 12.09 (s, 1H, NH), 12.22 (s, 1H, NH). EIMS m/z 187(87, M+), 159 (100, bp), 131(83), 104 (77), 77 (65), 53 (43), 28 (30). EIHRMS calc. for C9H5N3O2 187.0381, found 187.0377.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[NH2:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[NH2:20])[C:15]#[N:16]>C(O)(=O)C>[C:15]([C:14]1[CH:13]=[C:12]2[C:19](=[CH:18][CH:17]=1)[NH:20][C:1](=[O:8])[C:2](=[O:4])[NH:11]2)#[N:16]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
275 mg
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with EtOH
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 156.6 mg (40.8%) which

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2NC(C(NC2=CC1)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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